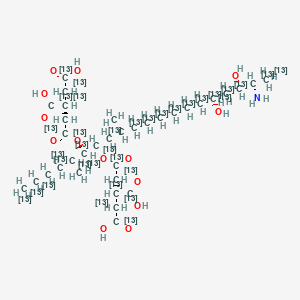

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Fumonisin B2 and the Role of Labeled Standards

Fumonisin B2 (FB2) is a mycotoxin produced mainly by fungi of the Fusarium species (and some Aspergillus species) that commonly contaminates maize and other cereals [1] [2] [3]. It is a structural analogue of the more prevalent Fumonisin B1 (FB1), lacking one hydroxyl group [2]. The International Agency for Research on Cancer (IARC) classifies fumonisins as Group 2B agents, meaning they are possibly carcinogenic to humans [3] [4].

A 13C-labeled Fumonisin B2 is a chemically identical version of the toxin where some carbon atoms are the stable (non-radioactive) isotope Carbon-13. These labeled compounds are not used as drugs but are critical internal standards in advanced chemical analysis for the following reasons:

- Quantitative Accuracy: They are added in a known amount to a sample at the start of sample preparation. Because they behave almost identically to the natural toxin during extraction and analysis, but can be distinguished by mass spectrometry, they allow scientists to correct for losses during sample clean-up and for variations in instrument response, leading to highly accurate measurements [5].

- Matrix Effect Compensation: They help account for the suppression or enhancement of the analytical signal caused by other components in complex food or feed samples.

Core Analytical Methodologies and Protocols

A 13C-labeled FB2 standard would be used primarily in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods. The search results also detail a highly optimized High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method, which, while using a different derivatization process, outlines the rigorous sample preparation required for fumonisin analysis.

The table below summarizes the key parameters for fumonisin analysis as found in the recent literature:

| Method Parameter | HPLC-FLD with Automated Derivatization [5] | Notes on LC-MS/MS (General Practice) |

|---|---|---|

| Sample Clean-up | Immunoaffinity columns (e.g., FumoniStar), C18 SPE, MultiSep 211 [5] | Similar clean-up techniques are used to reduce matrix interference. |

| Derivatization | Automated online with o-phthaldialdehyde (OPA) | Often not required for MS detection, as the spectrometer itself provides selectivity. |

| Mobile Phase | Formic acid in water / Methanol (replaces traditional phosphate buffers) [5] | Typically volatile buffers like ammonium formate/formic acid, compatible with MS. |

| Detection | Fluorescence (FLD): Ex ~335 nm, Em ~440 nm [5] | Mass Spectrometry (MS): Identifies compounds by their mass-to-charge ratio. |

| Key Performance | LOD: 0.006 µg/mL (FB1), 0.012 µg/mL (FB2); Run time: <20 min [5] | The use of a 13C-labeled internal standard is critical here for achieving high precision and accuracy. |

Detailed Workflow for HPLC-FLD Analysis (using OPA derivatization):

- Extraction: A representative ground sample is extracted with a mixture of methanol and water or acetonitrile and water.

- Clean-up: The extract is purified using a Solid-Phase Extraction (SPE) cartridge. The study found that immunoaffinity columns provided the best recovery (70-120%) across diverse food matrices, including dried figs, raisins, cornmeal, and wheat flour [5].

- Derivatization: The purified extract is mixed with the OPA reagent. The study highlights that an automated "sandwich injection" protocol (aspirating derivatizing agent + sample + derivatizing agent) yielded the highest analytical response and reproducibility due to better mixing and control over the reaction, which is crucial as the OPA derivative is unstable [5].

- Separation & Detection: The derivatized sample is injected into the HPLC system. Separation of FB1 and FB2 is achieved using a gradient elution program with a C18 column and a mobile phase of formic acid and methanol, maintained at 32°C. The resulting isoindole derivatives are then detected by their fluorescence [5].

The following diagram illustrates the logical workflow for developing and validating a fumonisin analysis method, highlighting where a 13C-labeled standard is most critical.

Experimental workflow for fumonisin analysis, highlighting the critical step of adding an internal standard.

Toxicological Mechanisms and Signaling Pathways

Understanding the mechanism of action is key for toxicological research. Fumonisins' primary mode of toxicity is the disruption of sphingolipid metabolism. The following diagram outlines this key pathway and the subsequent cascade of cellular stress responses, particularly for FB2.

Cellular pathway of Fumonisin B2 toxicity, showing disruption of sphingolipid metabolism leading to mitochondrial stress and mitophagy.

- Inhibition of Ceramide Synthase: FB2 is structurally similar to sphingoid bases. It potently inhibits the enzyme ceramide synthase, which is a key enzyme in the de novo biosynthesis of sphingolipids [1] [6].

- Sphingolipid Disruption: This inhibition causes a accumulation of sphinganine (Sa) and other sphingoid bases, while also depleting complex sphingolipids. The ratio of sphinganine to sphingosine (Sa/So) is a recognized biomarker of fumonisin exposure [7] [6].

- Induction of Mitochondrial Stress & Mitophagy: The disruption of sphingolipid metabolism and other factors lead to mitochondrial damage. Studies on human kidney cells (Hek293) show that FB2 causes a significant decrease in ATP production, an increase in reactive oxygen species (ROS), and elevated expression of the mitochondrial stress marker HSP60. It also promotes a degradation process called mitophagy by upregulating key proteins like PINK1 and p62 [8].

References

- 1. Fumonisin B2 - an overview [sciencedirect.com]

- 2. - Wikipedia Fumonisin B 2 [en.wikipedia.org]

- 3. A Review of the Mycotoxin Family of Fumonisins, Their ... [mdpi.com]

- 4. Possible Mechanisms of the Interplay between Drugs and ... [mdpi.com]

- 5. Determination of Fumonisins B1 and B2 in Food Matrices [pmc.ncbi.nlm.nih.gov]

- 6. Toxic Mechanism and Biological Detoxification of Fumonisins [pmc.ncbi.nlm.nih.gov]

- 7. A Potential Risk Factor for Human Neural Tube Defects ... [sciencedirect.com]

- 8. Fumonisin B2 Induces Mitochondrial Stress and Mitophagy in ... [pmc.ncbi.nlm.nih.gov]

Fumonisin B2-13C34 stable isotope properties

Core Technical Specifications

The table below summarizes the available quantitative data for Fumonisin B2-13C34:

| Property | Specification |

|---|---|

| CAS Number | 1217481-36-1 [1] |

| Molecular Formula | ^13^C~34~H~59~NO~14~ [1] |

| Molecular Weight | 739.58 g/mol [1] |

| Chemical Purity | ≥ 98% (Information from analogous Fumonisin B1-13C34) [2] |

| Primary Application | Internal Standard (IS) for quantitative LC-MS/MS analysis [3] [4] [1] |

| Available Form | Solution in acetonitrile (e.g., 13.52 µM * 1.2 mL) [1] |

Detailed Experimental Contexts and Protocols

Fumonisin B2-13C34 is used as an internal standard to ensure accurate quantification. Here are the specific experimental protocols that detail its use.

Analysis of Fumonisins and Metabolites in Chicken Feed and Excreta

This protocol describes a UPLC-MS/MS method for quantifying FB2 and its hydrolyzed metabolites [3].

Sample Preparation

- Extraction: Homogenize samples with acetonitrile/water/formic acid (74/25/1, v/v/v). Shake and use ultrasonic treatment for efficient extraction [3].

- Internal Standard Addition: Add Fumonisin B2-13C34 to the sample extract [3].

- Hydrolysis (for total fumonisins): To another portion of the extract, add the internal standard and subject it to alkaline hydrolysis in a water bath at 70°C for 1 hour to convert parent fumonisins to their hydrolyzed forms [3].

- Cleanup: Use a Strong Anion Exchange (MAX) solid-phase extraction cartridge for purification [3].

- Condition the MAX cartridge with methanol and distilled water.

- Load the hydrolyzed sample.

- Wash with 2% ammonium hydroxide to remove impurities.

- Elute target compounds (FBs, pHFBs, HFBs) with acidified methanol [3].

Instrumental Analysis - UPLC-MS/MS

- Chromatography:

- Column: CORTECS C18 (2.1 mm × 100 mm, 1.6 µm).

- Mobile Phase: A) 0.2% formic acid in water; B) 0.2% formic acid in methanol.

- Gradient: Use a gradient elution to achieve baseline separation of isomers like FB2 and FB3 [3].

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI).

- Detection: Multiple Reaction Monitoring (MRM) mode [3].

- Chromatography:

This sample preparation and analysis workflow can be visualized as follows:

Multi-Mycotoxin Analysis in Various Food Matrices

This method uses immunoaffinity cleanup and isotope dilution for 12 regulated mycotoxins [4].

Sample Preparation

- Internal Standard Addition: Add stable isotope-labeled internal standards (including Fumonisin B2-13C34) to the sample before extraction to correct for losses and matrix effects [4].

- Extraction: Use a suitable solvent to extract mycotoxins from the food matrix [4].

- Cleanup: Pass the extract through a multi-analyte immunoaffinity column (IAC) containing antibodies for the target mycotoxins. Wash to remove matrix interferences, then elute the purified mycotoxins [4].

Instrumental Analysis - UHPLC-MS/MS

Key Rationale and Practical Considerations

Using Fumonisin B2-13C34 as an internal standard is critical for reliable data due to the following reasons:

- Compensation for Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the analyte's ion signal, leading to inaccurate quantification. The labeled internal standard co-elutes with the natural analyte and experiences the same matrix effects, allowing for precise correction [5].

- Superiority of Carbon-13 Labels: Carbon-13 labeled standards are preferred over deuterated ones because they exhibit virtually identical chemical and physical properties, including retention time. This avoids the potential for isotopic effects that can occur with deuterium labels, ensuring the most accurate compensation [5].

- Handling Non-Commercial Metabolite Standards: For hydrolyzed metabolites of FB2 (HFB2), for which labeled standards are not commercially available, one established strategy is to use the commercially available Fumonisin B2-13C34 and subject it to the same alkaline hydrolysis process as the sample. This generates the corresponding HFB2-13C34 internal standard in-situ, ensuring accurate quantification of the metabolite [3].

References

- 1. Fumonisin B2-13C34 | Sphingosine N-acyltransferase Inhibitor [medchemexpress.com]

- 2. Fumonisin B1-13C34 (fumonisin B1-13C34) [invivochem.com]

- 3. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by ... [chromatographyonline.com]

- 5. Stable isotope dilution assay for the accurate determination ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Biological Activity of Fumonisin B2

Fumonisin B2 is a mycotoxin produced by Fusarium species, commonly contaminating maize worldwide. It is a structural analog of the more widely studied Fumonisin B1 (FB1) and shares similar toxicological profiles [1].

- Mitochondrial Stress and Mitophagy: A key mechanism of FB2 toxicity is the induction of mitochondrial stress and the promotion of mitophagy (the targeted degradation of damaged mitochondria) in human kidney (Hek293) cells [1]. The table below summarizes the experimental findings and proposed mechanisms.

Table: Key Experimental Findings on FB2-Induced Mitophagy in Human Kidney Cells

| Parameter Investigated | Finding | Biological Significance |

|---|---|---|

| Cytotoxicity (IC50) | 317.4 µmol/L after 24h [1] | Indicates moderate direct toxicity to kidney cells. |

| Mitochondrial Function | ↓ ATP production; ↑ ROS; ↑ mitochondrial membrane depolarization [1] | Demonstrates direct impairment of mitochondrial integrity and energy production. |

| Mitochondrial Stress Markers | ↑ HSP60 protein; ↓ SIRT3 (mRNA & protein); no change in LONP1 [1] | Confirms induction of mitochondrial stress and suppression of key stress-response proteins. |

| Mitophagy Activation | ↑ pNrf2, ↑ PINK1, ↑ p62 protein; ↓ miR-27b expression [1] | Evidence that FB2 activates the Nrf2-PINK1-p62 pathway to promote mitophagy. |

- Inhibition of Sphingolipid Biosynthesis: Similar to FB1, FB2 is known to inhibit ceramide synthase, a key enzyme in the de novo pathway of sphingolipid biosynthesis [1] [2]. This disruption alters the Sa:So (sphinganine to sphingosine) ratio, a well-established biomarker of fumonisin exposure [3] [4].

Experimental Protocols and Detection

While the search results do not detail cell culture protocols for mechanistic studies, they provide robust methodologies for detecting and quantifying fumonisins, including FB2, in complex matrices using LC-MS/MS. This is highly relevant for tracking the labeled Fumonisin B2-13C34 in experimental systems.

Table: Overview of LC-MS/MS Methods for Fumonisin Analysis

| Sample Type | Sample Clean-up | Key LC-MS/MS Parameters | Reference |

|---|

| Grapes & Wine | Immunoaffinity cartridges (for FBs and OTA) with 13C34-FB1 as Internal Standard | Column: Not specified Mobile Phase: Gradient elution Detection: Tandem Mass Spectrometry | [5] | | Animal Feed & Tissues | Not explicitly described, use of 13C-labeled internal standards implied | Column: C18 column (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid; gradient flow. Ionization: Electrospray (+/- modes) | [3] [4] | | Beer | MycoSpin 400 multi-mycotoxin column | Column: BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase: Water (A) and Acetonitrile (B), both with 0.1% formic acid. Run Time: 6.5 min | [6] |

Fumonisin B2-Induced Mitophagy Pathway

Based on the research in human kidney cells, the following diagram illustrates the key signaling pathway through which FB2 triggers mitophagy.

This diagram summarizes the cellular mechanism where FB2 exposure induces mitochondrial stress, leading to Nrf2 activation. Activated Nrf2 upregulates PINK1 and p62, which work together to initiate mitophagy. FB2 also suppresses miR-27b, which normally inhibits PINK1, further promoting the process [1].

Research Implications and Future Directions

The primary role of Fumonisin B2-13C34 in research is to serve as an internal standard for mass spectrometry, enabling precise quantification of native FB2 in various samples [5]. The mechanisms described for native FB2 provide clear hypotheses that can be tested using the labeled standard in areas such as toxicokinetics and metabolic disruption.

References

- 1. Fumonisin B2 Induces Mitochondrial Stress and Mitophagy in ... [pmc.ncbi.nlm.nih.gov]

- 2. Fumonisins and zearalenone fed at low levels can persist ... [sciencedirect.com]

- 3. Biomarkers of Fumonisin Exposure in Pigs Fed ... [pmc.ncbi.nlm.nih.gov]

- 4. Biomarkers of Fumonisin Exposure in Pigs Fed the ... [mdpi.com]

- 5. Detection and Determination of Fumonisins B1, B2, and B3 ... [link.springer.com]

- 6. Occurrence and Exposure Assessment of Mycotoxins from ... [mdpi.com]

Fumonisin B2-13C34 sphingosine N-acyltransferase inhibition

Compound Profile & Research Applications

The table below summarizes the core information and research applications of Fumonisin B2-13C34:

| Property | Description |

|---|---|

| Definition | 13C-labeled form of Fumonisin B2 [1]. |

| Biological Target | Sphingosine N-acyltransferase (Ceramide Synthase) [1] [2]. |

| Core Mechanism | Potent inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway [3] [4]. |

| Primary Research Use | Serves as an internal standard for quantitative analysis (LC-MS, GC-MS, NMR) and as a tracer in metabolic and toxicological studies [1]. |

The primary value of Fumonisin B2-13C34 in research lies in its use as a high-quality internal standard [1]. Using a stable isotope-labeled analog of the analyte itself is the gold standard for mass spectrometry, as it corrects for variations in sample preparation and instrument analysis. This allows researchers to accurately quantify levels of the unlabeled fumonisin B2 in complex biological matrices like blood, tissue, or feed [1].

Mechanism of Action & Signaling Pathway

Fumonisins exert their toxicity by structurally mimicking sphingoid bases (sphinganine and sphingosine). This allows them to potently and competitively inhibit ceramide synthase (CerS), the enzyme responsible for N-acylating sphinganine during de novo sphingolipid biosynthesis [5] [6] [4].

The following diagram illustrates the key disruptions in sphingolipid metabolism caused by Fumonisin B2-13C34 inhibition:

Key disruptions in sphingolipid metabolism from Fumonisin B2-13C34 inhibition.

This inhibition triggers a cascade of metabolic perturbations [4]:

- Accumulation of Sphingoid Bases and Derivatives: Sphinganine (Sa) and its 1-phosphate (Sa1P) accumulate dramatically, sometimes by over 100-fold in cells [5]. The enzyme serine palmitoyltransferase (SPT) can also use alanine, leading to the production of atypical and cytotoxic 1-deoxysphinganine [4].

- Reduction of Downstream Sphingolipids: The blockade at CerS leads to decreased production of dihydroceramides, ceramides, and all complex sphingolipids derived from them, such as sphingomyelin and glycosphingolipids [6] [7] [4].

Experimental Data & Protocols

The tables below summarize key quantitative data from studies on fumonisins and outline a general experimental workflow for using the labeled toxin.

Table 1: Key Quantitative Data from Fumonisin Toxicity Studies | Parameter | Experimental System | Effect | Citation | | :--- | :--- | :--- | :--- | | Ceramide Synthase Inhibition (IC₅₀) | Mouse brain microsomes | Fumonisin B1 showed competitive inhibition kinetics [6]. | | Altered Sphingolipid Synthesis (IC₅₀) | Cultured cerebellar neurons | Sphingomyelin synthesis more sensitive than glycolipids (0.7 μM vs ~7 μM) [6]. | | Cytotoxicity & Altered Biosynthesis (EC₅₀) | LLC-PK1 cells | 10-15 μM for altered sphingolipid biosynthesis; >35 μM for cytotoxicity [5]. | | Sphinganine Accumulation | LLC-PK1 cells | 12,800% increase in free sphinganine after 24h with 35 μM Fumonisin B1 [5]. | | In Vivo Sphingolipid Changes | Turkey liver | C14-C16 ceramides & sphingomyelins decreased; C18-C26 species unaffected/increased [7]. |

Table 2: General Experimental Workflow for Using Fumonisin B2-13C34

| Step | Protocol Description | Key Considerations |

|---|---|---|

| 1. Experimental Design | Use Fumonisin B2-13C34 as an internal standard. Add a known amount to samples immediately upon collection [1]. | Corrects for analyte loss during sample prep and matrix effects during analysis. |

| 2. Sample Preparation | Homogenize tissue/biological sample. Use extraction solvents suitable for sphingolipids (e.g., methanol/chloroform mixtures). | The labeled standard tracks the efficiency of the extraction process for the native toxin. |

| 3. Instrumental Analysis | Analyze via LC-MS/MS or GC-MS. Precisely quantify native Fumonisin B2 by comparing its signal to the Fumonisin B2-13C34 internal standard [1]. | Enshigh data accuracy and precision for quantification. |

| 4. Data Interpretation | Measure changes in sphingolipid metabolites (e.g., Sa:So ratio, specific ceramide species) to assess biological impact [7]. | The inhibition of ceramide synthase is the primary biomarker for biological activity. |

The following workflow diagram summarizes the key stages of a quantitative analytical experiment:

Key stages in a quantitative analytical experiment using Fumonisin B2-13C34.

Key Insights for Research Applications

- Species and Tissue Specificity: The toxicological consequences of ceramide synthase inhibition can vary significantly by species and organ [8] [7] [4]. Fumonisin B2-13C34 helps generate precise pharmacokinetic and tissue distribution data to understand these differences.

- Beyond a Single Biomarker: While the sphinganine-to-sphingosine (Sa:So) ratio is a classic biomarker, detailed profiling reveals more complex changes. Research shows that different ceramide species (e.g., C14-C16 vs C18-C26) are affected differently, which may have distinct biological consequences [7].

- Reversibility: Studies on Fumonisin B1 have shown that its inhibitory effects on sphingolipid biosynthesis can be reversible upon removal of the toxin, which is an important consideration for designing exposure and recovery experiments [5] [6].

References

- 1. Fumonisin B2-13C34 | Sphingosine N-acyltransferase ... [medchemexpress.com]

- 2. Fumonisin B2- 13 C 34 [medchemexpress.com]

- 3. Fumonisin B2 | Sphingosine N-acyltransferase Inhibitor [medchemexpress.com]

- 4. Ceramide synthase inhibition by fumonisins [pmc.ncbi.nlm.nih.gov]

- 5. Fumonisin inhibition of de novo sphingolipid biosynthesis ... [pubmed.ncbi.nlm.nih.gov]

- 6. Fumonisin B1 inhibits sphingosine (sphinganine) N ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Analysis of Sphingolipids in Turkeys Fed ... [mdpi.com]

- 8. Targeted sphingolipid analysis in chickens suggests ... [sciencedirect.com]

Fumonisin B2-13C34 ceramide synthase disruption

Mechanism of Ceramide Synthase Disruption

Fumonisins are mycotoxins produced by Fusarium species. Their toxicity stems from their structural similarity to sphingolipid precursors, sphinganine (Sa) and sphingosine (So), which allows them to act as potent competitive inhibitors of ceramide synthases (CerSs) [1] [2].

CerS enzymes catalyze the N-acylation of sphingoid bases using fatty acyl-CoAs, a critical step in the de novo synthesis and salvage pathways of sphingolipids [1]. Inhibition of CerS by fumonisin B1 (FB1) triggers a "perfect storm" of sphingolipid perturbations [1] [3]:

- Accumulation of Sphingoid Bases and Their 1-Phosphates: Inhibition of CerS leads to a marked increase in the precursors sphinganine (Sa) and sphingosine (So). These are then phosphorylated to form sphinganine-1-phosphate (Sa1P) and sphingosine-1-phosphate (S1P), which are bioactive signaling molecules [1] [4].

- Depletion of Complex Sphingolipids: The blockade in ceramide production results in reduced formation of downstream complex sphingolipids, including sphingomyelin and glycosphingolipids [1].

- Formation of Atypical 1-Deoxysphingoid Bases: FB1 exposure leads to the unexpected production of 1-deoxysphinganine (1-deoxySa) and its N-acylated forms (1-deoxydihydroceramides). This occurs because serine palmitoyltransferase (SPT), the first enzyme in the sphingolipid biosynthesis pathway, can alternatively use alanine instead of serine when its primary product, Sa, accumulates [1] [4]. These 1-deoxy-sphingolipids lack the C1-hydroxyl group, cannot form complex sphingolipids, and are highly cytotoxic and membrane-disruptive [1] [4].

- Impact on Other Lipid Pathways: The disruption reverberates beyond sphingolipids, affecting the metabolism of fatty acids, oxylipins, and glycerophospholipids [1] [5].

The diagram below illustrates this disrupted metabolic pathway.

FB1 inhibition of CerS disrupts normal sphingolipid metabolism, leading to toxic accumulation of atypical and signaling metabolites.

Quantitative Data on Sphingolipid Perturbations

The following tables summarize the key quantitative changes in sphingolipid metabolites resulting from CerS inhibition, based on animal and cell culture studies.

Table 1: Directional Changes in Key Sphingolipid Metabolites after FB1 Exposure

| Metabolite Class | Specific Metabolite | Change | Biological Consequence |

|---|---|---|---|

| Sphingoid Bases | Sphinganine (Sa), Sphingosine (So) | ↑↑ Accumulation [1] | Cytotoxicity, growth inhibition, induction of apoptosis [1] [2] |

| Sphingoid Base 1-Phosphates | Sa1P, S1P | ↑ Accumulation [1] | Growth & anti-apoptotic signaling; role in development & oncogenesis [1] |

| Atypical Sphingoid Bases | 1-Deoxysphinganine (1-deoxySa) | ↑↑ Accumulation [1] [4] | High cytotoxicity, membrane disruption [1] [4] |

| Ceramides & Dihydroceramides | (DH)Cer | ↓↓ Depletion [1] | Reduced raw material for complex sphingolipid synthesis [1] |

| Complex Sphingolipids | Sphingomyelin (SM), Glycosphingolipids (GSL) | ↓ Depletion [1] | Altered membrane structure and function [1] |

Table 2: Toxicological Outcomes Associated with FB1 Exposure

| Parameter | Observed Effect / Dose | Experimental Context |

|---|---|---|

| Tolerable Daily Intake (TDI) | 2 µg/kg body weight (for FB1, FB2, FB3 combined) [2] | Set by WHO International Programme on Chemical Safety [2] |

| Cytotoxicity (in vitro) | 1-deoxySa cytotoxicity ≥ Sa [4] | LLC-PK1 and DU-145 cells [4] |

| Elimination Half-Life (in vivo) | Plasma: ~3.15 h; Liver: ~4.07 h; Kidney: ~7.07 h [2] | Rat model (single 10 mg/kg oral dose) [2] |

| Oral Absorption | < 6% of dose [2] | Rat model [2] |

Experimental Protocols for Key Analyses

Here are detailed methodologies for core experiments investigating fumonisin-induced sphingolipid disruption.

Analyzing Sphingolipid Profiles Using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most robust and widely used technique for identifying and quantifying a broad spectrum of sphingolipids in biological samples [6].

- Sample Preparation: Homogenize tissues or harvest cells. Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., 1:2:0.5, v/v/v) to isolate lipids. Use a cocktail of internal standards (e.g., C17-sphinganine, C17-S1P, stable isotope-labeled fumonisins like FB1-13C34 [7]) for quantification.

- LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm).

- Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

- Gradient: Start at 40% B, increase to 95% B over 10-15 minutes, hold for 3-5 minutes, then re-equilibrate.

- Flow Rate: 0.2-0.3 mL/min.

- MS Detection:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM). Examples of transitions: Sphinganine (m/z 302.3 → 284.3), S1P (m/z 380.3 → 264.3), C17-S1P internal standard (m/z 366.3 → 250.3).

- Data Analysis: Quantify metabolites by calculating the peak area ratio of the analyte to its corresponding internal standard and interpolating from a calibration curve [8] [4] [6].

Validating the Role of De Novo Synthesis with SPT Inhibition

To confirm that the toxic effects of FB1 are due to the accumulation of upstream intermediates (like Sa) and not the depletion of complex sphingolipids, a co-treatment experiment with an SPT inhibitor is performed.

- Procedure:

- Culture cells (e.g., HT29, LLC-PK1) in standard conditions.

- Pre-treat or co-treat cells with a specific SPT inhibitor (e.g., Myriocin, 100 nM-1 µM) for 1 hour.

- Add FB1 (e.g., 10-100 µM) to the culture medium.

- Incubate for 6-48 hours.

- Assess endpoints: cell viability (MTT assay), apoptosis (caspase-3 activation), and sphingolipid profile (LC-MS).

- Expected Outcome: Myriocin should prevent the FB1-induced accumulation of Sa, 1-deoxySa, and other sphingoid bases. If cytotoxicity is abolished by myriocin, it confirms that the toxicity is a consequence of disrupted de novo synthesis and metabolite accumulation, not downstream depletion [1] [4].

Tracking Metabolic Flux with Stable Isotopes

Using labeled precursors allows researchers to trace the flow through the sphingolipid pathway and identify the origin of accumulating metabolites.

- Procedure:

- Treat cells with FB1 or vehicle.

- Introduce stable isotope-labeled precursors:

- L-[U-13C]Serine: To track flux through the canonical de novo pathway.

- L-[U-13C]Alanine: To specifically track the formation of 1-deoxysphinganine [4].

- [U-13C]Palmitic Acid: To confirm the fatty acid moiety is incorporated.

- Incubate for several hours to allow for metabolite turnover.

- Harvest cells and analyze sphingolipid extracts via LC-MS.

- Monitor the incorporation of the 13C-label into Sa, So, 1-deoxySa, and ceramides. The presence of mass shifts in the mass spectrometer confirms the metabolic origin of these compounds [4].

Research Applications & Considerations

- Use of Labeled Fumonisins: Compounds like Fumonisin B1-13C34 (and by extension, Fumonisin B2-13C34) are chemically identical to their unlabeled counterparts but can be distinguished by MS. They are primarily used as internal standards to correct for losses during sample preparation and matrix effects during ionization, ensuring highly accurate quantification in methods validated according to regulatory guidelines [7] [6].

- Tissue-Specific Mechanisms: Evidence suggests that the mechanisms of fumonisin toxicity may vary by organ. For example, a study in chickens found distinct sphingolipid profiles in the kidney, lung, and brain after exposure, indicating that the toxicological pathway is not uniform across all tissues [8].

- Role in Plant Pathogenesis: In maize, fumonisins act as virulence factors. By inhibiting plant CerS, they alter the balance of sphingolipids, trigger programmed cell death, and modify defense-related hormones like salicylic and jasmonic acid, facilitating the fungus's switch from an endophyte to a necrotroph [5].

References

- 1. inhibition by Ceramide : a perfect storm of... synthase fumonisins [pmc.ncbi.nlm.nih.gov]

- 2. 1 - Wikipedia Fumonisin B [en.wikipedia.org]

- 3. Ceramide synthase inhibition by fumonisins: a perfect ... [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide Synthase Inhibition by Fumonisin B1 Causes ... [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Fusarium verticillioides Fumonisins on Fatty ... [mdpi.com]

- 6. Comprehensive review of liquid chromatography methods for ... [arabjchem.org]

- 7. Fumonisin B1-13C34 | Sphingosine N-acyltransferase ... [medchemexpress.com]

- 8. Targeted sphingolipid analysis in chickens suggests ... [sciencedirect.com]

Fumonisin B2-13C34 storage conditions stability

Storage Conditions and Basic Information

The manufacturer, MedChemExpress, provides specific guidance for storing Fumonisin B2-13C34 [1].

| Property | Specification |

|---|---|

| Molecular Formula | 13C34H59NO14 [1] |

| CAS Number | 1217481-36-1 [1] |

| Purity | For specific batch purity, users must refer to the provided Certificate of Analysis (CoA) [1]. |

| Recommended Storage | "Please store the product under the recommended conditions in the Certificate of Analysis." [1] |

| Shipping | Room temperature in continental US; may vary elsewhere [1]. |

The key is the Certificate of Analysis (CoA), a document supplied with the product that contains lot-specific data, including the exact storage temperature (e.g., -20°C), expiration date, and detailed quality control results.

Experimental Protocols for Analysis

Fumonisin B2-13C34 is a stable isotope-labeled internal standard used to achieve accurate quantification in LC-MS/MS analysis. The following workflow, compiled from research methods, illustrates its typical use in processing biological samples [2] [3].

Workflow for analyzing fumonisins using an internal standard like Fumonisin B2-13C34 [2] [3].

Key Protocol Details

- Sample Preparation & Clean-up: For complex matrices like urine, samples are often cleaned up using Oasis HLB solid-phase extraction (SPE) cartridges after enzymatic digestion with β-glucuronidase to break down conjugated forms of mycotoxines [2]. For feed and excreta, a strong anionic exchange (MAX) SPE cartridge is recommended for better purification efficiency for hydrolyzed fumonisins, using 2% formic acid in methanol for elution [3].

- Chromatography: Achieving baseline separation for isomers is critical. The CORTECS C18 column (2.1 mm × 100 mm, 1.6 µm) has been successfully used with a gradient elution of 0.2% formic acid in water and 0.2% formic acid in methanol [3].

- Mass Spectrometry: Analysis is performed using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [2] [3].

Application in Research and Stability Context

This internal standard is crucial in studies investigating the metabolism and exposure of fumonisins. The quantitative data from such methods are summarized below.

| Study Focus | Matrix | Analytes | Key Performance Metrics |

|---|

| Human Biomonitoring [2] | Human Urine | 18 mycotoxin biomarkers | Recovery: 74.0-133% Intra-day precision: 0.5-8.7% LOQ: 0.0002 - 0.5 ng/mL | | Animal Metabolism [3] | Chicken Feed & Excreta | FB1, FB2, FB3, HFB1, HFB2, HFB3 | Recovery: 82.6-115.8% LOQ: 160 μg/kg |

The stability of Fumonisin B2-13C34 is directly linked to its role in ensuring data accuracy. It compensates for analyte loss during sample preparation and matrix effects during instrumental analysis [2]. The Certificate of Analysis is therefore critical for confirming the standard's stability and validity upon receipt.

How to Obtain Complete Information

For a comprehensive technical guide, I suggest the following steps:

- Consult the Certificate of Analysis: Upon purchasing Fumonisin B2-13C34, the most precise storage and stability data will be in the lot-specific CoA provided by the manufacturer [1].

- Contact Manufacturers Directly: Reach out to technical support teams at suppliers like MedChemExpress for detailed stability studies, which are often available upon request.

- Review Methodological Papers: Examine the "Materials and Methods" sections of relevant scientific papers, as they sometimes specify how standards were reconstituted and stored during experiments [2] [3].

References

Application Note: LC-MS/MS Analysis of Fumonisin B2 in Chicken Feed and Excreta Using U-[¹³C₃₄]-Fumonisin B2 as an Internal Standard

1. Introduction Fumonisins are mycotoxins produced by Fusarium and Aspergillus species, with Fumonisin B1 (FB1), B2 (FB2), and B3 (FB3) being the most prevalent. FB2 is of significant concern due to its contamination of grain crops and associated toxicological effects, including carcinogenicity in rodents and potential risks to human health, leading the IARC to classify fumonisins as Group 2B carcinogens (possibly carcinogenic to humans) [1]. Accurate monitoring of FB2 in complex matrices like animal feed and excreta is essential for exposure assessment and safety control. This application note describes a robust, sensitive, and specific method using Ultra-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative determination of FB2 and its hydrolyzed metabolites, utilizing the stable isotope-labeled internal standard U-[¹³C₃₄]-Fumonisin B2 to ensure accuracy and precision [2] [3].

2. Experimental Protocol

2.1. Materials and Reagents

- Analytical Standards: Certified reference standards for native FB2 and the internal standard U-[¹³C₃₄]-Fumonisin B2. The internal standard is supplied as a ready-to-use solution at a concentration of 10 µg/mL in acetonitrile/water (50/50, v/v) with an isotopic purity of 98% [3].

- Chemicals: Acetonitrile (LC-MS grade), methanol (LC-MS grade), formic acid (≥95%), and ammonium hydroxide.

- Solutions: Extraction solvent: Acetonitrile/water/formic acid (74/25/1, v/v/v). Elution solvent: Methanol containing 2% formic acid.

- Consumables: Oasis MAX (Mixed-mode Anion Exchange) solid-phase extraction (SPE) cartridges.

2.2. Sample Preparation The sample preparation involves two parallel pathways: one for the determination of parent (free) fumonisins and another for the determination of total fumonisins (free + matrix-bound) after alkaline hydrolysis [2].

- Extraction: Homogenize the sample (feed or excreta). Weigh 2.0 g of the homogeneous sample into a centrifuge tube. Add the internal standard U-[¹³C₃₄]-Fumonisin B2. Extract with 10 mL of the extraction solvent (ACN/water/formic acid, 74/25/1, v/v/v) by vigorous shaking followed by ultrasonication. Centrifuge and collect the supernatant.

- Analysis of Free Fumonisins: Dilute a portion of the extracted supernatant with a suitable solvent, then inject into the LC-MS/MS system.

- Analysis of Total Fumonisins (via Alkaline Hydrolysis): Transfer another portion of the extracted supernatant to a new tube. Add the internal standard and hydrolyze by reacting in a water bath at 70°C for 1 hour. After hydrolysis, clean up the sample using a MAX SPE cartridge:

- Condition the MAX cartridge with methanol and distilled water.

- Load the hydrolyzed sample onto the cartridge.

- Wash with 2% ammonium hydroxide solution to remove interfering compounds.

- Elute the target hydrolyzed fumonisins (HFB2) with 2% formic acid in methanol.

- Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2.3. UPLC-MS/MS Analysis The following table summarizes the key instrumental conditions [2].

- Table 1: UPLC-MS/MS Instrumental Parameters

| Parameter | Specification |

|---|---|

| Chromatography | |

| System | UPLC (e.g., Waters ACQUITY) |

| Column | CORTECS C18 (2.1 mm × 100 mm, 1.6 µm) |

| Column Temp. | 40°C |

| Mobile Phase | A: 0.2% Formic acid in water B: 0.2% Formic acid in methanol | | Gradient | Non-linear gradient elution (optimized for separation) | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Mass Spectrometry | | | System | Triple Quadrupole Mass Spectrometer | | Ionization | Electrospray Ionization (ESI) | | Polarity | Positive | | Mode | Multiple Reaction Monitoring (MRM) |

2.4. MRM Transitions The MRM transitions for FB2 and its internal standard must be optimized on the specific instrument. The use of the CORTECS C18 column is critical for achieving baseline separation of the isomers FB2 and FB3, which share the same precursor and product ions [2].

3. Method Validation The described method has been validated for the analysis of chicken feed and excreta, showing satisfactory performance [2].

- Table 2: Method Validation Data

| Validation Parameter | Performance |

|---|---|

| Linearity | Relative coefficient (r) > 0.99 for all analytes. |

| Limit of Quantification (LOQ) | 160 µg/kg for all fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3). |

| Recovery | 82.6% to 115.8% at low, medium, and high spiked levels. |

| Precision (RSD) | 3.9% to 18.9% (RSD). |

4. Workflow Diagram The diagram below illustrates the complete sample preparation and analysis workflow.

- Diagram 1: Workflow for the LC-MS/MS analysis of free and total Fumonisin B2 in complex matrices.

5. Conclusion This protocol provides a reliable and validated method for the sensitive quantification of Fumonisin B2 and its hydrolyzed metabolites in challenging matrices like chicken feed and excreta. The use of U-[¹³C₃₄]-Fumonisin B2 as an internal standard corrects for potential losses during sample preparation and ionization variations in the mass spectrometer, ensuring high data quality. This method is suitable for exposure assessment, metabolism studies, and monitoring fumonisin carryover in poultry production [2].

References

Comprehensive Application Notes and Protocols for Fumonisin B2-13C34 Internal Standard in UHPLC-MS/MS Analysis of Mycotoxins

Introduction to Fumonisin B2-13C34 Internal Standard

Fumonisin B2-13C34 (FB2-13C34) represents a critically important stable isotopically-labeled internal standard used extensively in the accurate quantification of fumonisin mycotoxins in complex matrices. Fumonisins are toxic secondary metabolites produced primarily by Fusarium fungal species that frequently contaminate agricultural products worldwide, posing significant health risks to both humans and animals. The use of FB2-13C34 internal standard has become essential in advanced mass spectrometry-based methods due to its nearly identical chemical properties to native fumonisin B2, while being distinguishable by mass spectrometry. This application note provides detailed protocols and technical insights for researchers implementing robust UHPLC-MS/MS methods for fumonisin analysis in various sample types.

The fundamental advantage of FB2-13C34 lies in its ability to compensate for analytical variabilities encountered throughout the analytical workflow, including extraction efficiency fluctuations, matrix effects, and instrument performance variations. As regulatory requirements for mycotoxin monitoring become increasingly stringent globally, with organizations such as the European Union and U.S. FDA establishing maximum levels for fumonisins in food and feed, the implementation of isotope dilution mass spectrometry with FB2-13C34 provides the necessary accuracy and reliability for compliance testing [1]. Furthermore, the IARC classifies fumonisins as Group 2B carcinogens (possibly carcinogenic to humans), emphasizing the importance of accurate monitoring and exposure assessment [2] [3].

Chemical Properties and Handling Protocols

Structural Characteristics and Isotopic Purity

Molecular structure: FB2-13C34 possesses identical chemical structure to native fumonisin B2, with the exception that 34 carbon atoms have been replaced with 13C isotopes, creating a mass shift that is easily distinguishable by mass spectrometry. This structural equivalence ensures nearly identical chromatographic behavior and extraction characteristics while providing distinct mass transitions for detection.

Isotopic enrichment: Certified reference materials typically have ≥99% isotopic purity for the labeled positions, with chemical purity ≥95% to minimize interference from unlabeled compounds. The 13C labeling occurs primarily in the carbon backbone, including the tricarballylic acid side chains and the long-chain polyhydroxyalkyl backbone, which maintains consistent chemical properties while providing the necessary mass differentiation [1].

Storage and Stability Guidelines

Storage conditions: FB2-13C34 standard solutions should be stored at -20°C or below in amber vials to protect from light degradation. Stock solutions are typically provided in acetonitrile:water (50:50, v/v) mixtures at concentrations ranging from 10-50 μg/mL, depending on the supplier [1].

Stability monitoring: Working solutions prepared by dilution should be used within one month when stored under appropriate conditions. Avoid repeated freeze-thaw cycles (maximum 3-5 cycles recommended) to prevent degradation or concentration changes due to solvent evaporation.

UHPLC-MS/MS Analytical Parameters

Chromatographic Conditions

Table 1: Optimal UHPLC Conditions for Fumonisin Analysis

| Parameter | Recommended Setting | Alternative Options |

|---|---|---|

| Column | CORTECS C18 (2.1 × 100 mm, 1.6 μm) | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm); HSS T3 (100 × 2.1 mm, 1.8 μm) |

| Column Temperature | 40°C | 35-45°C |

| Mobile Phase A | 0.1-0.2% formic acid in water | 10 mM ammonium formate with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1-0.2% formic acid | Acetonitrile with 0.1% formic acid |

| Gradient Program | 0 min: 20% B; 2 min: 20% B; 8 min: 90% B; 9 min: 90% B; 9.1 min: 20% B; 12 min: 20% B | Adjust according to retention time stability |

| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column specifications |

| Injection Volume | 5 μL | 2-10 μL based on sensitivity requirements |

The selection of CORTECS C18 column has demonstrated excellent separation efficiency for fumonisins, particularly for resolving the isomeric pairs FB2/FB3 and HFB2/HFB3, which share the same precursor/product ion pairs and require baseline chromatographic separation to avoid interference in the same MRM channel [2]. The addition of 0.2% formic acid to both mobile phases enhances ionization efficiency in positive ESI mode while maintaining compatible pH conditions for stable chromatographic retention.

Mass Spectrometry Parameters

Table 2: MS/MS Parameters for Fumonisin B2-13C34 and Related Analytes

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) | Ionization Mode |

|---|---|---|---|---|

| FB2-13C34 | 721.4 | 703.4 (primary); 357.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |

| Native FB2 | 687.4 | 669.4 (primary); 339.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |

| Native FB1 | 722.4 | 704.4 (primary); 352.3 (secondary) | 30-45 (primary); 40-55 (secondary) | ESI+ |

| Native FB3 | 687.4 | 669.4 (primary); 339.3 (secondary) | 30-40 (primary); 40-50 (secondary) | ESI+ |

| HFB1 | 406.4 | 388.3 (primary); 370.3 (secondary) | 25-35 (primary); 30-40 (secondary) | ESI+ |

| HFB2/HFB3 | 376.4 | 358.3 (primary); 340.3 (secondary) | 25-35 (primary); 30-40 (secondary) | ESI+ |

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The primary transition for each analyte is typically used for quantification, while the secondary transition serves as a qualifier ion for confirmation, with ion ratio tolerances generally within ±20-30% of reference standards. Instrument parameters should be optimized for each specific MS platform, with typical source conditions including: capillary voltage: 2.5-3.5 kV, source temperature: 120-150°C, desolvation temperature: 400-500°C, cone gas flow: 50-150 L/hr, and desolvation gas flow: 800-1000 L/hr [2] [4] [3].

Sample Preparation Workflows

Food and Feed Samples

Figure 1: Sample Preparation Workflow for Food and Feed Matrices

The extraction efficiency for fumonisins from food and feed matrices using acetonitrile/water/formic acid (74/25/1, v/v/v) has been demonstrated to exceed 90% for parent fumonisins [2] [3]. For the determination of total fumonisins (including bound forms), an alkaline hydrolysis step is incorporated, which converts native fumonisins, partially hydrolyzed fumonisins, and matrix-bound forms to their hydrolyzed counterparts (HFBs). The hydrolysis is optimally performed at 70°C for 1 hour, though complete conversion can be achieved in as little as 10 minutes at this temperature [2].

The mixed-mode anion exchange (MAX) solid-phase extraction provides superior cleanup efficiency compared to reversed-phase (HLB) or immunoaffinity approaches, particularly for hydrolyzed fumonisins in complex matrices [2]. The MAX procedure involves:

- Conditioning with methanol and water

- Sample loading in alkaline conditions

- Washing with 2% ammonium hydroxide to remove interferents

- Elution with acidified methanol (2% formic acid) to recover the target analytes

Biological Samples (Plasma, Urine, Excreta)

For biological matrices such as plasma, a deproteinization and phospholipid removal procedure using Ostro 96-well plates is recommended. This approach has demonstrated extraction recoveries of 61.6-70.8% for fumonisins and their metabolites in chicken plasma, significantly outperforming liquid-liquid extraction methods at various pH conditions [4].

For urine samples, a enzymatic deconjugation step using β-glucuronidase is recommended to liberate glucuronide-conjugated metabolites of fumonisins, providing a more comprehensive exposure assessment [5]. Following enzymatic treatment, cleanup with Oasis HLB solid-phase extraction cartridges has shown excellent recovery (74.0-133%) for multiple mycotoxin biomarkers, including fumonisins and their hydrolyzed forms [5].

Method Validation Data

Performance Characteristics

Table 3: Method Validation Parameters for Fumonisin Analysis Using FB2-13C34

| Parameter | Food/Feed Matrices | Biological Matrices |

|---|---|---|

| Linear Range | Up to 500 μg/kg | 1-500 ng/mL for FB1, FB2; 2.5-2500 ng/mL for HFB1 |

| Linearity (R²) | >0.99 | >0.99 |

| Recovery (%) | 82.6-115.8% | 61.6-70.8% (plasma); 74.0-133% (urine) |

| Precision (RSD%) | 3.9-18.9% | 0.5-13.4% |

| LOQ (Food/Feed) | 160 μg/kg (feed/excreta) | - |

| LOQ (Biological) | - | 0.0002-0.5 ng/mL (urine); 0.72-2.5 ng/mL (plasma) |

The validation data demonstrate that methods incorporating FB2-13C34 internal standard provide excellent accuracy and precision across various matrices. The use of isotope dilution calibration effectively compensates for matrix effects, which can be particularly severe in complex biological samples. The limits of quantification (LOQ) achieved are well below regulatory limits for food and feed, and sufficiently sensitive for biomonitoring applications in human populations [2] [5] [4].

Application Examples

Food and Feed Analysis

In a comprehensive method for analysis of 12 regulated mycotoxins in 8 food matrices (corn, wheat, soybean, almond, oat cereal, peanut butter, red chili, and black pepper), FB2-13C34 enabled accurate quantification of fumonisins with LOQs below the most stringent regulatory limits [1]. The method incorporated a multianalyte immunoaffinity cleanup prior to UHPLC-MS/MS analysis, demonstrating the compatibility of FB2-13C34 with various sample cleanup methodologies.

For coffee matrices, a method utilizing QuEChERS extraction combined with mixed-mode SPE purification effectively employed FB2-13C34 for accurate quantification, addressing the significant matrix effects observed in roasted coffee samples [6] [7]. The method detected fumonisins in green coffee beans but not in roasted coffee, indicating thermal degradation during processing.

Biomonitoring and Toxicokinetic Studies

FB2-13C34 has been instrumental in revealing the biotransformation pathways of fumonisins in various species. In broiler chicken studies, methods have been developed to simultaneously quantify FB1, FB2, FB3 and their hydrolyzed metabolites (HFB1, HFB2, HFB3) in feed and excreta, demonstrating the migration and transformation of fumonisins through the food chain [2] [3].

In human biomonitoring, a sensitive UHPLC-MS/MS method utilizing FB2-13C34 successfully quantified 18 mycotoxin biomarkers in urine, with fumonisin biomarkers detected in 98.3% of samples from healthy volunteers in Beijing, highlighting the widespread exposure to these toxins [5]. The method achieved impressive LOQs of 0.0002-0.5 ng/mL for various mycotoxins, demonstrating the sensitivity enabled by proper internal standardization.

Troubleshooting and Technical Notes

Common Issues and Solutions

Ion suppression: If significant ion suppression is observed for fumonisins, particularly in complex matrices like roasted coffee or feed, consider modifying the mobile phase by adding 20% isopropanol to the organic phase, which has been shown to increase signal intensity by 50% and decrease ion suppression by 50-75% [6] [7].

Chromatographic resolution: For inadequate separation of FB2 and FB3 isomers, which share identical MRM transitions, optimize the gradient program or consider switching to a CORTECS C18 column, which has demonstrated superior separation efficiency for these critical pairs [2].

Hydrolysis efficiency: If conversion of parent fumonisins to hydrolyzed forms is incomplete during the alkaline hydrolysis step, verify the temperature consistency and ensure the reaction is performed at 70°C for sufficient time (minimum 10 minutes, though 1 hour is recommended for complex matrices) [2].

Quality Control Recommendations

System suitability test: Perform daily system checks using a middle-range calibration standard to verify retention time stability (<2% RSD), peak area response (<15% RSD), and chromatographic resolution (R > 1.5 for critical pairs).

Process controls: Include method blanks, spiked recovery samples, and reference materials in each analytical batch to monitor contamination, accuracy, and precision.

Ion ratio monitoring: Consistently monitor the qualifier to quantifier ion ratios for all target analytes, with acceptance criteria typically within ±20-30% of reference standards.

Conclusion

The implementation of Fumonisin B2-13C34 as an internal standard in UHPLC-MS/MS methods provides an essential tool for accurate and reliable quantification of fumonisins across diverse applications. The protocols detailed in this application note have been demonstrated to yield excellent analytical performance in various matrices, from food and feed to biological samples. As research continues to elucidate the health impacts of fumonisin exposure and regulatory frameworks evolve, robust analytical methods supported by stable isotopically-labeled standards will remain fundamental to exposure assessment, toxicokinetic studies, and compliance monitoring.

References

- 1. Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by ... [chromatographyonline.com]

- 2. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their ... [mdpi.com]

- 4. Development and Validation of a UPLC-MS ... [mdpi.com]

- 5. Development of a Sensitive and Reliable UHPLC-MS ... [pmc.ncbi.nlm.nih.gov]

- 6. - UHPLC / MS determination of ochratoxin A and MS in... fumonisins [pubmed.ncbi.nlm.nih.gov]

- 7. - UHPLC / MS Determination of Ochratoxin A and MS in... Fumonisins [orbit.dtu.dk]

Comprehensive Application Notes and Protocols: Fumonisin B2-13C34 Human Biomonitoring in Urine Using UHPLC-MS/MS

Method Summary and Introduction

Fumonisins are mycotoxins produced primarily by Fusarium fungal species that frequently contaminate corn and various cereal crops worldwide. Among these, fumonisin B2 (FB2) is one of the most prevalent and toxicologically significant analogues, classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Human exposure occurs predominantly through consumption of contaminated foods, posing significant public health concerns. Human biomonitoring through urine analysis has emerged as the most reliable approach for assessing aggregate fumonisin exposure, as it accounts for all exposure routes and reflects recent intake patterns, especially for mycotoxins with high renal excretion rates.

This application note describes a sensitive and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of FB2 in human urine using Fumonisin B2-13C34 as a stable isotopically-labeled internal standard. The method incorporates enzymatic hydrolysis with β-glucuronidase to liberate conjugated fumonisin metabolites, followed by efficient solid-phase extraction (SPE) cleanup using Oasis HLB cartridges to minimize matrix effects and enhance sensitivity. The use of an isotope-labeled internal standard for FB2 compensates for matrix effects, extraction efficiency variations, and instrument fluctuations, ensuring high accuracy and precision for exposure assessment studies.

This protocol has been optimized specifically for human urine biomonitoring applications and provides researchers with a robust analytical framework for quantifying FB2 exposure in population studies. The method is suitable for both individual exposure assessment and epidemiological investigations examining relationships between fumonisin exposure and human health outcomes.

Experimental Protocol

Materials and Reagents

- Analytical Standards: Fumonisin B2 (FB2) certified reference standard and Fumonisin B2-13C34 internal standard

- Enzymes: β-Glucuronidase (from E. coli or Helix pomatia)

- SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent hydrophilic-lipophilic balanced copolymer cartridges

- Solvents: HPLC-grade methanol, acetonitrile, water, and analytical-grade formic acid (≥98%)

- Equipment: Centrifuge capable of ≥4000 × g, vortex mixer, analytical evaporator (nitrogen or air), water bath or incubator (37°C), precision pipettes, and UHPLC-MS/MS system

Sample Preparation Procedure

2.2.1 Urine Collection and Pretreatment

- Collect first-morning void urine samples in polypropylene containers

- Centrifuge at 4000 × g for 5 minutes to remove particulate matter

- Aliquot 2 mL of supernatant into a clean conical-bottom polypropylene tube

- Add internal standard: Spike with 50 μL of Fumonisin B2-13C34 working solution (concentration 100 ng/mL)

2.2.2 Enzymatic Hydrolysis

- Add buffer: Add 500 μL of 0.1 M sodium acetate buffer (pH 5.0)

- Add enzyme: Introduce 20 μL of β-glucuronidase solution

- Incubate: Vortex for 30 seconds and incubate at 37°C for 2 hours in a water bath or temperature-controlled incubator

- Cool: Remove samples and allow to cool to room temperature before proceeding

2.2.3 Solid-Phase Extraction Cleanup

- Condition SPE: Condition Oasis HLB cartridge with 3 mL methanol followed by 3 mL water

- Acidify sample: Add 50 μL of formic acid to hydrolyzed urine sample (final pH ~3)

- Load sample: Apply entire acidified sample to conditioned SPE cartridge at flow rate of ~1 mL/min

- Wash: Rinse cartridge with 3 mL of 5% methanol in water

- Dry: Apply vacuum or air pressure for 5 minutes to dry cartridge completely

- Elute: Elute analytes with 3 mL of methanol into a clean collection tube

- Evaporate: Evaporate eluate to dryness under gentle nitrogen stream at 40°C

- Reconstitute: Reconstitute dry residue in 200 μL of methanol:water (50:50, v/v) with 0.1% formic acid

- Transfer: Vortex for 60 seconds and transfer to autosampler vials with inserts

Table 1: Solid-Phase Extraction Conditions

| Step | Solvent | Volume | Flow Rate | Notes |

|---|---|---|---|---|

| Conditioning | Methanol | 3 mL | 1-2 mL/min | Do not let cartridge run dry |

| Equilibration | Water | 3 mL | 1-2 mL/min | Prepare sample during this step |

| Sample Loading | Acidified urine | ~2.6 mL | 1 mL/min | Collect flow-through if needed |

| Washing | 5% Methanol in water | 3 mL | 1-2 mL/min | Remove polar interferences |

| Drying | Air/nitrogen | 5 minutes | - | Complete dryness critical |

| Elution | Methanol | 3 mL | 1 mL/min | Collect entire eluate |

UHPLC-MS/MS Analysis

2.3.1 Chromatographic Conditions

- Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) or equivalent

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Flow Rate: 0.3 mL/min

- Column Temperature: 35°C

- Injection Volume: 5 μL

- Gradient Program: As specified in Table 2

Table 2: UHPLC Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Linear |

| 5.5 | 20 | 80 | Linear |

| 9.0 | 20 | 80 | Linear |

| 10.0 | 95 | 5 | Linear |

| 12.0 | 95 | 5 | Linear |

2.3.2 Mass Spectrometric Conditions

- Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

- Ionization Mode: Positive electrospray ionization (ESI+)

- Scan Mode: Selected reaction monitoring (SRM)

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Capillary Voltage: 3.0 kV

- Collision Gas: Argon at 0.15 mL/min

Table 3: MS/MS Parameters for Fumonisin B2 and Fumonisin B2-13C34

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) | Dwell Time (s) |

|---|---|---|---|---|---|---|

| FB2 | 706.3 | 336.3 | 50 | 318.3 | 55 | 0.05 |

| FB2-13C34 | 740.4 | 350.4 | 50 | 332.4 | 55 | 0.05 |

Method Validation

The developed UHPLC-MS/MS method was comprehensively validated according to FDA bioanalytical method validation guidelines to ensure reliability, accuracy, and precision for human biomonitoring applications [1].

Performance Characteristics

Table 4: Method Validation Parameters for Fumonisin B2 in Human Urine

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linear Range | 0.01-500 ng/mL | - |

| Correlation Coefficient (R²) | ≥0.998 | ≥0.990 |

| Limit of Detection (LOD) | 0.0002 ng/mL | - |

| Limit of Quantification (LOQ) | 0.01 ng/mL | - |

| Extraction Recovery | 74.0-133% | 70-130% |

| Intra-day Precision (%RSD) | 0.5-8.7% | <15% |

| Inter-day Precision (%RSD) | 2.4-13.4% | <20% |

| Processed Sample Stability | 24 hours at 10°C | <15% deviation |

Calibration Curve Preparation

- Prepare stock solutions of FB2 and FB2-13C34 at 100 μg/mL in acetonitrile:water (50:50, v/v)

- Prepare working solutions at appropriate concentrations by serial dilution

- Prepare calibration standards at 8 concentration levels (0.01, 0.05, 0.1, 1, 10, 100, 250, and 500 ng/mL) in pooled blank urine

- Process each calibration standard following the complete sample preparation protocol

- Use linear regression with 1/x weighting to construct calibration curve (peak area ratio FB2/FB2-13C34 vs concentration)

Application to Human Biomonitoring

Sample Analysis

This validated method has been successfully applied to assess fumonisin exposure in 60 urine samples from healthy volunteers in Beijing, China. The method demonstrated practical applicability for population biomonitoring studies, with at least one fumonisin biomarker detected in all but one sample, indicating widespread exposure in the tested population [1].

Quality Control

- Include quality control samples at low, medium, and high concentrations with each analytical batch

- Process method blanks (without internal standard) and matrix blanks (with internal standard) to monitor contamination

- Use retention time stability (±0.1 min) and ion ratio stability (±30%) as identification criteria

- Maintain batch acceptance criteria with ≤25% of QC samples outside ±15% of nominal values and ≤50% at any one concentration level

Workflow Visualization

The following diagram illustrates the complete analytical workflow for fumonisin B2 biomonitoring in human urine, from sample collection to instrumental analysis:

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor Recovery: Ensure SPE cartridges are not allowed to run dry during conditioning. Check pH of urine before SPE loading (optimal pH ~3).

- Matrix Effects: Use isotope-labeled internal standard for compensation. Dilute samples if necessary and ensure consistent matrix matching in calibration standards.

- Low Signal Intensity: Check derivatization efficiency and MS source cleanliness. Optimize collision energies for your specific instrument.

- Retention Time Shifts: Condition column thoroughly and ensure mobile phase freshness (prepare daily).

Critical Method Considerations

- Stability: Fumonisins are light-sensitive; perform extraction under subdued light conditions and store samples at -80°C for long-term preservation.

- Specificity: Confirm analyte identity through retention time matching (±0.1 min) and ion ratio criteria (±30% of calibration standard).

- Carryover: Include blank injections after high-concentration samples; if carryover exceeds 20% of LLOQ, implement more stringent washing procedures.

Conclusion

This application note presents a comprehensive and validated protocol for the determination of fumonisin B2 in human urine using Fumonisin B2-13C34 as an internal standard. The method demonstrates excellent sensitivity, accuracy, and precision with an LOD of 0.0002 ng/mL and LOQ of 0.01 ng/mL, making it suitable for detecting background levels of fumonisin exposure in general populations. The incorporation of enzymatic hydrolysis enables measurement of both free and conjugated forms of fumonisin B2, providing a more comprehensive exposure assessment. The SPE cleanup effectively reduces matrix effects while maintaining high recovery rates. This robust method provides researchers and public health professionals with a reliable tool for fumonisin biomonitoring in human populations, supporting epidemiological studies and exposure risk assessments.

References

Fumonisin B2-13C34 isotope labeled internal standard protocol

Introduction to Fumonisin B2-13C34

Fumonisin B2-13C34 is a uniformly 13C-labeled internal standard used for the accurate quantification of the mycotoxin Fumonisin B2 (FB2) in complex samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its primary role is to correct for matrix effects and losses during sample preparation [3].

Mycotoxins are toxic fungal metabolites that contaminate crops [4]. Fumonisins are classified as Group 2B carcinogens (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC) [4] [5]. Accurate monitoring is crucial for food and feed safety.

Fundamental Quantitative Principles

The stable isotope dilution assay (SIDA) is the gold standard for accurate quantification. The labeled internal standard (Fumonisin B2-13C34) behaves almost identically to the native analyte (Fumonisin B2) during extraction, chromatography, and ionization, but is distinguishable by mass spectrometry. This allows it to correct for matrix effects and procedural variations [3].

Advantages of 13C-Labeled over Deuterated Standards: 13C-labeled standards are preferred because they exhibit minimal isotopic effects, ensuring nearly identical retention times and ionization efficiency compared to the native analyte. Deuterated standards can show slight retention time shifts (H/D isotope effects) which can compromise quantification accuracy [3].

Detailed Application Protocol

The following workflow outlines the major steps for quantifying Fumonisins in grain samples using Fumonisin B2-13C34. Please note that specific parameters like solvent volumes, hydrolysis times, and MS/MS settings should be optimized for your specific laboratory setup.

Materials and Reagents

- Internal Standard: Fumonisin B2-13C34 (CAS 1217481-36-1), available as a ready-to-use solution at 10 µg/mL in acetonitrile/water (50/50) [1].

- Solvents: Acetonitrile, methanol, water (all HPLC grade). Formic acid.

- Solid-Phase Extraction (SPE): Oasis MAX mixed-mode anion-exchange cartridges.

- Buffers: Sodium bicarbonate/sodium carbonate buffer (0.1 M, pH 9.0).

- Equipment: UHPLC system coupled to a tandem mass spectrometer, centrifuge, analytical balance, ultrasonication bath, vortex mixer.

Sample Preparation and Extraction

- Weighing: Accurately weigh 2-5 g of homogenized sample (e.g., ground corn, feed) into a centrifuge tube.

- Internal Standard Addition: Fortify the sample with a known amount of Fumonisin B2-13C34 internal standard solution before extraction. This corrects for all subsequent losses [6].

- Extraction: Add an extraction solvent, typically acetonitrile/water/formic acid (e.g., 74/25/1, v/v/v) [5]. Shake vigorously for 10-15 minutes, followed by ultrasonication for 10 minutes. Centrifuge to separate the supernatant.

Clean-up and Hydrolysis

The extract is split for the analysis of free fumonisins (FBs) and total fumonisins (as hydrolyzed fumonisins, HFBs), which include matrix-bound forms [5].

- For Free Fumonisins (FB1, FB2, FB3): Dilute an aliquot of the extract with solvent, and it is ready for LC-MS/MS analysis.

- For Total Fumonisins (HFB1, HFB2, HFB3):

- Alkaline Hydrolysis: Transfer an aliquot of the extract and add the internal standard. Hydrolyze with sodium hydroxide solution in a water bath at 70°C for 1 hour to convert FBs to HFBs [5].

- SPE Clean-up:

- Condition the MAX cartridge with methanol and water.

- Load the hydrolyzed sample.

- Wash with 2% ammonium hydroxide to remove impurities.

- Elute HFBs (and any remaining FBs) with acidified methanol (e.g., containing 2% formic acid) [5].

- Evaporate the eluent to dryness under a gentle nitrogen stream and reconstitute in a mobile phase for analysis.

LC-MS/MS Analysis

- Chromatography:

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM). The specific transition for Fumonisin B2-13C34 must be determined empirically, but it will be 34 Da higher than the native FB2 transition.

Calibration and Quantification

- Calibration Curve: Prepare a series of calibration standards by mixing known concentrations of native Fumonisin B2 with a fixed concentration of Fumonisin B2-13C34. The ratio of the native peak area to the internal standard peak area is plotted against concentration [6].

- Calculation: The concentration of Fumonisin B2 in the sample is calculated by the MS software based on the response ratio in the sample and the calibration curve.

Method Validation Data

The tables below summarize typical validation parameters for methods using isotope-labeled internal standards, compiled from the literature.

Table 1: Summary of LC-MS/MS Method Performance Characteristics

| Parameter | Reported Performance | Reference |

|---|---|---|

| Recovery | 82.6% - 115.8% (in feed & excreta) | [5] |

| 88.2% - 113.3% (in traditional Chinese medicines) | [7] | |

| Precision (RSD) | 3.9% - 18.9% | [5] |

| ≤ 12.3% | [7] | |

| Linearity (R²) | ≥ 0.9991 | [7] |

| LOQ (Limit of Quantification) | 0.16 ng/mL (for FB2 in standard solution) | [7] |

| 160 μg/kg (in chicken feed & excreta) | [5] |

Table 2: Internal Standards for Multi-Mycotoxin Analysis (Example) This table shows how Fumonisin B2-13C34 is used alongside other labeled standards in a multi-toxin method [6].

| Native Mycotoxin | Corresponding Isotope-Labeled Internal Standard |

|---|---|

| Fumonisin B1 (FB1) | U-[13C34]-Fumonisin B1 |

| Fumonisin B2 (FB2) | U-[13C34]-Fumonisin B2 |

| Fumonisin B3 (FB3) | U-[13C34]-Fumonisin B3 |

| Aflatoxins (B1, B2, G1, G2) | U-[13C17]-Aflatoxins |

| Ochratoxin A (OTA) | U-[13C20]-Ochratoxin A |

Critical Notes for Practitioners

- Solvent and Storage: The Fumonisin B2-13C34 standard is typically supplied in acetonitrile/water (50/50) and should be stored under the conditions recommended in the Certificate of Analysis [1] [2].

- Matrix Effects: While SIDA is the best correction method, matrix effects can still vary. Using HPLC-grade reagents and effective clean-up is essential [3].

- Hydrolyzed Fumonisin Standards: Fully hydrolyzed fumonisin (HFB) standards like HFB2 and HFB3 are not always commercially available. A common practice is to prepare them in-house from their corresponding FB standards via alkaline hydrolysis for use in calibration [5].

Conclusion

Fumonisin B2-13C34 is a critical tool for reliable and precise quantification of Fumonisin B2. The SIDA method, which involves spiking the labeled standard prior to extraction, effectively corrects for matrix effects and procedural losses, ensuring data accuracy that meets regulatory standards. The provided protocol and validation data offer a robust foundation for implementing this methodology in analytical laboratories focused on food and feed safety.

References

- 1. U-[13C34]-Fumonisin B2 [libios.fr]

- 2. Fumonisin B2-13C34 | Sphingosine N-acyltransferase Inhibitor [medchemexpress.com]

- 3. Stable isotope dilution assay for the accurate determination ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of a method for the quantification of six ... [sciencedirect.com]

- 5. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by ... [chromatographyonline.com]

- 7. A reliable isotope dilution method for simultaneous ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for the Analysis of Fumonisin B₂ with Solid Phase Extraction Cleanup

Introduction to Fumonisins and Analytical Challenges

Fumonisins are mycotoxins primarily produced by Fusarium fungi and are common contaminants in maize, cereal grains, and derived products. Fumonisin B₂ (FB₂) is a 10-deoxy analogue of fumonisin B₁ and is frequently studied alongside it due to its similar structure and toxicity. The risk of food contamination with fumonisins is particularly high in regions where regulatory frameworks are absent or poorly enforced, including Sub-Saharan Africa, South America, and Southeast Asia. Exposure to fumonisins has been linked to serious health effects in animals and humans, with FB₁ classified as a Group 2B possible human carcinogen by the International Agency for Research on Cancer. Accurate detection and quantification are therefore critical for food safety and public health initiatives. The analysis of fumonisins presents significant challenges due to their presence in complex food matrices at low concentrations, necessitating efficient extraction and cleanup procedures to minimize interferences and ensure accurate quantification.

Optimized Solid Phase Extraction Cleanup Procedures for Fumonisins

Solid phase extraction (SPE) is a crucial sample preparation step to purify and concentrate analytes from complex sample matrices. The following section details the evaluation of different SPE strategies for fumonisin cleanup.

Evaluation of SPE Sorbents for Fumonisin Cleanup

Recent studies have systematically compared the performance of various SPE sorbents for fumonisin cleanup across multiple food matrices. The recovery rates for FB₁ and FB₂ using these different sorbents are summarized in the table below.

Table 1: Comparison of SPE Cleanup Strategies for Fumonisins B₁ and B₂ in Different Food Matrices

| Food Matrix | Cleanup Method | Recovery (%) FB₁ | Recovery (%) FB₂ | References |

|---|---|---|---|---|

| Dried Figs, Raisins, Dates, Corn, Cornmeal, Wheat Flour, Rice | FumoniStar Immunoaffinity Columns | 70–120% (all matrices) | 70–120% (all matrices) | [1] |

| Dried Figs & Raisins | MultiSep 211 Fum Cartridge | Good recoveries | Good recoveries | [1] |

| Dried Figs & Wheat Flour | C18 Cartridge | Acceptable recoveries | Acceptable recoveries | [1] |

| Maize | Immunoaffinity Column (Reusable) | Not specified | Not specified | [2] |

| Maize | Strong Anion Exchange (SAX) + C18 Column | Not specified | Not specified | [2] |

Detailed Protocol: Immunoaffinity Column Cleanup

This protocol is adapted from methods utilizing FumoniStar immunoaffinity columns (IACs), which provided the most consistent and optimal recoveries across a wide range of food matrices [1].

Materials and Reagents:

- FumoniStar or equivalent immunoaffinity columns

- Phosphate buffer saline (PBS, 10 mM, pH 7.4) or distilled water

- HPLC-grade methanol

- Laboratory glassware (graduated cylinders, beakers)

- Vacuum manifold system for SPE

- 0.45 μm syringe filters (nylon or PTFE)

Procedure:

- Conditioning: Pass 10 mL of PBS buffer through the immunoaffinity column at a flow rate of 1-2 mL/min. Do not allow the column to dry out.

- Sample Loading: Slowly load the clarified sample extract (see Section 3.1 for extraction) onto the column at a flow rate of 1-3 mL/min.

- Washing: Rinse the column with 10-15 mL of PBS or distilled water to remove interfering compounds.

- Elution: Elute the bound fumonisins with 1.5 mL of HPLC-grade methanol into a clean collection tube, followed by 1.5 mL of purified water. Maintain a slow, drop-by-drop flow rate during elution.

- Filtration: Filter the eluate through a 0.45 μm syringe filter prior to LC-MS/MS or HPLC-FLD analysis.

Comprehensive Analytical Workflow for Fumonisin B₂

The complete process for determining fumonisin B₂ levels in food samples involves sample preparation, extraction, cleanup, and instrumental analysis. The following diagram illustrates this integrated workflow.

Sample Extraction Protocols

Effective extraction is the foundational step for accurate fumonisin quantification. Both organic and inorganic solvent systems have been successfully employed.

A) Organic Solvent Extraction (Most Common)

- Procedure: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add 20 mL of an acetonitrile/water mixture (typically 50:50, v/v) or methanol/water (70:30, v/v). Shake vigorously for 60 minutes on a mechanical shaker. Centrifuge at 4000 g for 10 minutes. Collect the supernatant for cleanup.

- Notes: This method is widely used and offers high extraction efficiency.

B) Inorganic Solvent Extraction (Alternative)

- Procedure: A 2015 study demonstrated that extraction with distilled water or phosphate buffer (PB) can be a viable and effective alternative to organic solvents. The recoveries for FB₁ and FB₂ from reference materials using distilled water were 99 ± 5.6% and 111 ± 5%, respectively. Phosphate buffer yielded recoveries of 104 ± 20.2% for FB₁ and 149 ± 13% for FB₂ [2].

- Advantages: This approach is environmentally friendly and avoids the use of hazardous organic solvents. The study found no significant difference (p > 0.05) in results compared to official AOAC methods that use organic solvents [2].

Advanced UHPLC-MS/MS Analysis for Multi-Mycotoxin Detection

For the most comprehensive analysis, including the potential use of an internal standard like Fumonisin B2-13C4, UHPLC-MS/MS is the state-of-the-art technique.

Method Overview